molecular formula C25H27NO4 B3005056 2-[(3R,4S)-3-Cyclopropyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid CAS No. 2580093-88-3

2-[(3R,4S)-3-Cyclopropyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid

Katalognummer B3005056
CAS-Nummer: 2580093-88-3
Molekulargewicht: 405.494
InChI-Schlüssel: GUYHCMROCLEACJ-HTAPYJJXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Asymmetric Synthesis of Piperidine Derivatives

The asymmetric synthesis of piperidine derivatives has been a subject of interest due to their potential applications in pharmaceuticals. One study describes the synthesis of enantiomerically pure (2S,3S)-3-(tert-butoxycarbonyl)-2-piperidinecarboxylic acid and (3R,4S)-4-(tert-butoxycarbonyl)-3-piperidinecarboxylic acid, starting from L-aspartic acid beta-tert-butyl ester and N-Cbz-beta-alanine, respectively. The synthesis of these compounds involves multiple steps, including tribenzylation, alkylation, hydroboration, oxidation, and reductive amination, with the overall yields being 38% and 28% .

Cyclization Reactions of Cyclopropylideneacetic Acids

Another study explores the cyclization reactions of cyclopropylideneacetic acids and esters mediated by copper halides. This process yields 4-substituted 2(5H)-furanones or 3,4-substituted 5,6-dihydro-2H-pyran-2-ones. The selectivity of these reactions is highly temperature-dependent, which is crucial for controlling the outcome of the synthesis .

Synthesis of Cyclic γ-Aminobutyric Acid Analogues

The construction of cyclic γ-aminobutyric acid (GABA) analogues has been achieved through the synthesis of 4-substituted 2-(pyrrolidine-3-yl)acetic acid derivatives. The key steps in this synthesis involve an intermolecular [2+2]-photocycloaddition (de Mayo reaction) followed by a fragmentation reaction. These steps are essential for introducing additional substituents at the 4-position of the pyrrolidine ring .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized by their piperidine backbone, which is a common motif in many bioactive molecules. The presence of various substituents and protecting groups, such as tert-butoxycarbonyl (Boc) and carboxybenzyl (Cbz), plays a significant role in the reactivity and stereochemistry of these compounds. The precise arrangement of these groups is critical for the desired asymmetric synthesis and the biological activity of the resulting compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these piperidine derivatives are complex and require careful control of reaction conditions. For instance, the use of Evans's chemistry to induce stereogenic centers, and the employment of reagents like KHMDS, LDA, and copper halides, are indicative of the sophisticated nature of these syntheses. The reactions are designed to maximize yield and enantiomeric purity, which are essential for the potential therapeutic applications of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are influenced by their molecular structure. The presence of cyclopropyl groups and halogenated substituents can affect the compounds' stability, reactivity, and solubility. The protecting groups such as Boc and Cbz are typically used to enhance the solubility and to protect functional groups during the synthetic process. These properties are crucial for the compounds' subsequent handling, purification, and potential use in drug development .

Wissenschaftliche Forschungsanwendungen

  • Protection of Hydroxy-Groups in Synthesis : The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a key component in the mentioned compound, has been utilized for protecting hydroxy-groups during chemical synthesis. This protection is vital for complex synthetic processes and can be removed efficiently, leaving other base-labile protecting groups intact (Gioeli & Chattopadhyaya, 1982).

  • Synthesis of Poly-functionalized Nicotinonitriles : A study developed a protocol for synthesizing nicotinonitriles, incorporating elements like fluorene. This approach is significant for creating compounds with strong blue-green fluorescence emission, which could be applied in material science (Hussein, El Guesmi & Ahmed, 2019).

  • Biotransformation in Prasugrel Metabolism : Research on prasugrel, an antiplatelet agent, revealed its biotransformation involving components similar to the mentioned compound. This process is crucial for the drug's effectiveness in inhibiting platelet aggregation (Rehmel et al., 2006).

  • Antibacterial Agent Synthesis : The synthesis of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, incorporating a cyclopropyl group, serves as a potential antibacterial agent. This work underscores the importance of such compounds in developing new antibiotics (Miyamoto et al., 1987).

  • Synthesis of Edeine Analogs : Research focused on synthesizing orthogonally protected diamino acids, essential for producing edeine analogs. The study contributes to developing new compounds with potential biological activity (Czajgucki, Sowiński & Andruszkiewicz, 2003).

  • Synthesis of N-Substituted Hydroxamic Acids : The fluoren-9-ylmethoxycarbonyl group is utilized in the synthesis of N-alkylhydroxamic acids, highlighting its role in creating structurally diverse compounds (Mellor & Chan, 1997).

Eigenschaften

IUPAC Name

2-[(3R,4S)-3-cyclopropyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO4/c27-24(28)13-17-11-12-26(14-22(17)16-9-10-16)25(29)30-15-23-20-7-3-1-5-18(20)19-6-2-4-8-21(19)23/h1-8,16-17,22-23H,9-15H2,(H,27,28)/t17-,22+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYHCMROCLEACJ-HTAPYJJXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CN(CCC2CC(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]([C@@H]1CC(=O)O)C2CC2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.